2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Evolution of the Pyrimido[5,4-b]Indole Scaffold in Drug Discovery
The pyrimido[5,4-b]indole scaffold emerged as a privileged structure in medicinal chemistry following high-throughput screening campaigns targeting Toll-like receptor 4 (TLR4) and kinase signaling pathways. Early work by Chan et al. (2013) identified substituted pyrimido[5,4-b]indoles as potent TLR4 agonists through cell-based NF-κB activation assays, marking the scaffold’s entry into immunomodulation research. Subsequent studies revealed its adaptability; for instance, modifications at the C8 position with aryl groups like phenyl or β-naphthyl enhanced TLR4 agonist potency by engaging hydrophobic residues at the TLR4/myeloid differentiation protein-2 (MD-2) interface. Parallel efforts in oncology demonstrated the scaffold’s utility in phosphoinositide 3-kinase (PI3K) inhibition, where hydrazide-functionalized derivatives exhibited cytotoxic activity against breast cancer cells by modulating apoptotic genes. This dual applicability in immune regulation and oncology underscores the scaffold’s chemical plasticity.
Structural biology played a pivotal role in optimizing pyrimido[5,4-b]indoles. X-ray crystallography of CHK1 inhibitors, though focused on pyrazolopyridines, provided insights into ATP-binding site interactions that informed later pyrimidoindole designs. For example, the thioacetamide side chain in 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide likely mimics natural phosphate groups, enabling competitive inhibition at kinase active sites. Such structure-guided optimization reflects a broader trend in fragment-based drug discovery, where initial low-affinity hits evolve into potent leads through iterative scaffold morphing.
Significance of 2-Thioacetamide Derivatives in Medicinal Chemistry
The 2-thioacetamide group is a critical pharmacophore in pyrimido[5,4-b]indole derivatives, conferring both binding affinity and metabolic stability. In TLR4 agonists, replacing the sulfur atom in this moiety with oxygen or nitrogen diminished activity, highlighting sulfur’s role in coordinating with MD-2 residues like Val82 and Phe126. Lengthening the thioacetamide chain via methylene spacers also reduced potency, suggesting optimal steric compatibility within the TLR4/MD-2 binding pocket. These findings align with broader medicinal chemistry principles, where thioether linkages balance electronic effects and lipophilicity to enhance membrane permeability.
In kinase inhibition, the 2-thioacetamide group’s ability to form hydrogen bonds with hinge-region residues is paramount. For instance, in pyrimido[5,4-b]indole-based PI3K inhibitors, the thioacetamide’s carbonyl oxygen interacts with Lys833, while the sulfur atom stabilizes hydrophobic contacts with Ile879. This dual functionality enables selective targeting of PI3K over structurally similar kinases, a feature leveraged in the design of 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide. The compound’s thiazole ring further augments selectivity by occupying a subpocket typically engaged by ATP’s ribose group, as observed in kinase co-crystal structures.
Historical Milestones in Pyrimido[5,4-b]Indole Research
Key milestones in pyrimido[5,4-b]indole research include:
- 2013 : Discovery of pyrimido[5,4-b]indoles as TLR4 agonists through high-throughput screening, establishing their immunomodulatory potential.
- 2017 : Structure-activity relationship (SAR) studies optimizing C8-substituted derivatives, achieving submicromolar TLR4 agonist activity with phenyl and β-naphthyl groups.
- 2020 : Expansion into oncology with hydrazide-based pyridazino[4,5-b]indoles, demonstrating PI3K/AKT/mTOR pathway inhibition in breast cancer models.
- 2020 : Exploration of kinase inhibition properties, revealing pyrimido[5,4-b]indoles’ efficacy against cyclin-dependent kinases and vascular endothelial growth factor receptors.
These advancements illustrate the scaffold’s progression from initial hit identification to targeted therapeutic applications. The incorporation of nitroaryl groups, as seen in 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide, builds on earlier work demonstrating nitro groups’ role in enhancing electron-deficient aromatic systems’ binding to ATP pockets.
Research Rationale and Scientific Importance
The rationale for investigating 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide stems from two unmet needs:
- Selectivity in kinase inhibition : Many kinase inhibitors suffer from off-target effects due to conserved ATP-binding sites. The nitro group at the 4-position of the phenyl ring introduces steric and electronic perturbations that may disrupt interactions with non-target kinases.
- Dual-pathway modulation : Combining TLR4 agonism (via the pyrimidoindole core) with kinase inhibition (via the thiazole-thioacetamide moiety) could synergistically enhance anti-cancer efficacy by simultaneously activating innate immunity and suppressing tumor proliferation.
Structurally, the compound integrates three pharmacophoric elements:
- A pyrimido[5,4-b]indole core for TLR4/MD-2 binding.
- A 2-thioacetamide linker for hinge-region interactions in kinases.
- A 4-nitrophenyl group for π-stacking with hydrophobic kinase subpockets.
This multifunctional design exemplifies modern fragment-based strategies, where modular components are assembled to address polypharmacological targets.
Properties
IUPAC Name |
2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6O4S2/c28-16(24-20-22-9-10-32-20)11-33-21-25-17-14-3-1-2-4-15(14)23-18(17)19(29)26(21)12-5-7-13(8-6-12)27(30)31/h1-10,23H,11H2,(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQJWPULOJVHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=NC=CS4)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 485.52 g/mol. The structure features a pyrimidine ring, a thiazole moiety, and a nitrophenyl group, which are significant for its biological interactions.
Antimicrobial Activity
Numerous studies have indicated that compounds with pyrimidine and thiazole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown potent activity against various Gram-positive and Gram-negative bacteria. The presence of the thiazole ring in this compound may enhance its efficacy against pathogens.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC = 66 μM | Nassar et al. |
| Escherichia coli | Moderate activity | Chikhalia et al. |
| Candida albicans | Antifungal activity | Chikhalia et al. |
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. The mechanism often involves the modulation of signaling pathways associated with cell growth.
Case Study:
A study conducted on pyrimidine derivatives demonstrated that certain substitutions could lead to significant cytotoxic effects on cancer cell lines, indicating that our compound may possess similar capabilities due to its unique structure .
Antiviral Activity
Recent research has highlighted the role of heterocycles in developing antiviral agents. Compounds containing thiazole and pyrimidine rings have been shown to inhibit viral replication effectively.
The biological activity of 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide is likely attributed to:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in microbial metabolism or viral replication.
- Interaction with DNA/RNA: Structural analogs often intercalate with nucleic acids, disrupting replication processes.
- Induction of Apoptosis: Similar compounds have been noted for their ability to induce programmed cell death in malignant cells.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiourea and triazole moieties have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiazole group in this compound may enhance its interaction with bacterial enzymes, potentially leading to effective inhibition.
Anticancer Potential
Compounds derived from pyrimidine and thiazole frameworks have been explored for their anticancer activities. Studies suggest that modifications in these structures can lead to enhanced cytotoxicity against cancer cell lines . The specific arrangement of the nitrophenyl and thiazole groups in this compound could be pivotal in targeting cancer cells selectively while minimizing effects on normal cells.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research into similar compounds has shown that they can act as effective inhibitors of key enzymes involved in disease pathways, such as kinases and proteases . This could position the compound as a candidate for drug development targeting specific diseases.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various thiazole-containing compounds, derivatives similar to 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide were tested against Pseudomonas aeruginosa and Bacillus subtilis. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of pyrimidine derivatives revealed that compounds with structural similarities to 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibited cytotoxic effects on human cancer cell lines. The study emphasized the importance of the nitrophenyl group in enhancing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Bioactivity: The 4-nitrophenyl group in the target compound contrasts with 3,5-dimethoxyphenyl in Compound 19 . While nitro groups enhance electrophilicity and binding to redox-sensitive targets (e.g., kinases), methoxy groups improve solubility and π-π stacking . Thiazol-2-yl vs.
Core Structure Variations :
- Pyrimido[5,4-b]indole cores (target and Compound 27) exhibit TLR4 selectivity due to planar aromaticity, whereas pyrimidine-thiazole hybrids (Compound 9) show broader antimicrobial activity .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to Compound 27 (), involving HATU-mediated coupling of pyrimidoindole intermediates with thioacetamide precursors . In contrast, Compound 19 requires trifluoromethylbenzothiazole derivatization, which adds synthetic complexity .
Research Findings and Limitations
- Kinase Inhibition : Compound 19’s CK1 inhibition highlights the importance of trifluoromethyl groups in kinase binding, but the target compound’s nitro group may confer distinct selectivity profiles requiring validation .
- TLR4 Modulation : Compound 27’s EC50 of 1.2 μM suggests pyrimidoindoles are potent TLR4 ligands, but the target’s 4-nitrophenyl substitution might reduce solubility, necessitating formulation optimization .
- Antimicrobial Activity : Compound 9’s MIC of 8 μg/mL against S. aureus implies that chlorofuryl-thiazole motifs are critical for disrupting bacterial membranes, a mechanism the target compound may lack due to its indole core .
Unresolved Questions:
- No direct data exists for the target compound’s biological activity. Comparative studies with analogs suggest testable hypotheses (e.g., kinase/TLR4 assays).
- The nitro group’s metabolic stability remains uncertain; analogs with electron-donating groups (e.g., methoxy in Compound 19) may exhibit superior pharmacokinetics .
Q & A
Basic: What are the standard synthetic routes for preparing 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide?
Methodological Answer:
The compound is typically synthesized via condensation reactions involving thiourea derivatives and maleimides or pyrimidine intermediates. A general procedure involves refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with an appropriate aryl-substituted maleimide in glacial acetic acid for 2 hours, followed by cooling, filtration, and recrystallization from ethanol/water mixtures. Key steps include monitoring reaction progress via TLC and optimizing solvent systems for purification . Similar protocols for analogous acetamide derivatives highlight the importance of stoichiometric control (1:1 molar ratio of reactants) and reflux conditions to achieve yields >70% .
Basic: What spectroscopic methods are used to confirm the structural integrity of this compound?
Methodological Answer:
1H NMR is critical for verifying tautomeric equilibria and substituent positioning. For example, signals at δ 13.30 ppm (NH, amide) and δ 11.20–10.10 ppm (NH, amine/imine) confirm hydrogen bonding and dynamic tautomerism in related pyrimidoindole derivatives . Additional characterization via IR (C=O and C=S stretches) and mass spectrometry (molecular ion peaks) is recommended. For resolving ambiguous signals, variable-temperature NMR can differentiate between slow-exchanging tautomers .
Advanced: How can computational methods optimize the synthesis and reactivity of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict energetically favorable pathways. For instance, ICReDD’s integrated approach combines computational screening of reaction coordinates with experimental validation to reduce trial-and-error steps. This method identifies optimal conditions (e.g., solvent polarity, temperature) by correlating transition-state energies with experimental yields . Machine learning models trained on spectral and reaction databases further accelerate condition optimization .
Advanced: How can contradictions in observed tautomeric ratios (e.g., amine vs. imine forms) be resolved?
Methodological Answer:
Dynamic NMR studies at variable temperatures (e.g., 25–80°C) and solvent polarity adjustments (DMSO vs. CDCl3) can elucidate tautomeric equilibria. For example, a 50:50 amine:imine ratio in related compounds suggests solvent-dependent stabilization of resonance structures . X-ray crystallography provides definitive evidence of dominant tautomers in the solid state, while time-resolved spectroscopy tracks equilibration kinetics in solution .
Advanced: What strategies improve reaction yields during thiazole-acetamide coupling steps?
Methodological Answer:
Yield optimization requires careful control of nucleophilic substitution conditions. For thiazole-acetamide coupling, activating the thiol group (e.g., via in situ generation of thiolate anions using K2CO3) enhances reactivity. Solvent choice (e.g., DMF for polar aprotic environments) and catalytic iodide (e.g., KI) improve SNAr (nucleophilic aromatic substitution) efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) minimizes byproduct contamination .
Advanced: How to design experiments probing this compound’s reactivity with biological nucleophiles (e.g., thiols)?
Methodological Answer:
Kinetic studies under pseudo-first-order conditions (excess nucleophile) can quantify reactivity. For example, incubating the compound with glutathione (GSH) at physiological pH (7.4) and monitoring adduct formation via LC-MS identifies electrophilic hotspots. Competitive inhibition assays with N-acetylcysteine or dithiothreitol (DTT) validate specificity. Structural analogs (e.g., pyrazole-thiazole hybrids) provide comparative reactivity benchmarks .
Advanced: What analytical techniques address discrepancies in reported spectral data for pyrimidoindole derivatives?
Methodological Answer:
Multi-nuclear NMR (13C, 15N) and 2D techniques (HSQC, HMBC) resolve signal overlap in aromatic regions. For example, HMBC correlations between indole NH (δ 10–13 ppm) and adjacent carbonyl groups confirm connectivity in congested spectra . High-resolution mass spectrometry (HRMS) with isotopic pattern matching distinguishes molecular ions from fragmentation artifacts. Cross-validating data with synthetic intermediates (e.g., maleimide precursors) isolates assignment errors .
Advanced: How to integrate this compound into studies on heterocyclic reaction mechanisms?
Methodological Answer:
Mechanistic probes include isotopic labeling (e.g., 18O in carbonyl groups) to track bond reorganization during cyclization. For example, 18O-labeled maleimide precursors in synthesis reactions, analyzed via MS, reveal whether oxygen atoms originate from reactants or solvents . Kinetic isotope effects (KIEs) and Hammett plots (substituent electronic effects) further delineate rate-determining steps in pyrimidoindole formation .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
Ethanol-water mixtures (3:1 v/v) are commonly used for recrystallization due to their moderate polarity and temperature-dependent solubility gradients. For derivatives with nitro or thiazole substituents, dimethylformamide (DMF)-water systems may improve crystal quality. Slow cooling (1–2°C/min) minimizes solvent inclusion defects .
Advanced: How to design a stability study under varying pH and temperature conditions?
Methodological Answer:
Accelerated stability testing involves incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Sampling at intervals (0, 7, 14 days) and analyzing via HPLC quantifies degradation products (e.g., hydrolysis of the acetamide moiety). Arrhenius plots extrapolate shelf-life at standard storage conditions. For light-sensitive derivatives, UV-vis spectroscopy monitors photodegradation kinetics under ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
